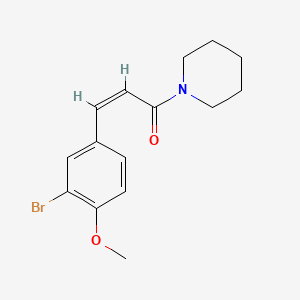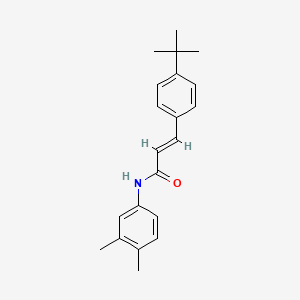
(2Z)-3-(3-bromo-4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE is an organic compound that belongs to the class of piperidino propenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperidine.
Reaction: The aldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE:
(Z)-3-(4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and applications.
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-MORPHOLINO-2-PROPEN-1-ONE: Contains a morpholine ring instead of a piperidine ring, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom and the piperidine ring in (Z)-3-(3-BROMO-4-METHOXYPHENYL)-1-PIPERIDINO-2-PROPEN-1-ONE makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C15H18BrNO2 |
|---|---|
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
(Z)-3-(3-bromo-4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-7-5-12(11-13(14)16)6-8-15(18)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3/b8-6- |
Clave InChI |
YYJAFYFLUULLQE-VURMDHGXSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCCC2)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
![2-{bis[(5-nitro-1H-benzimidazol-2-yl)methyl]amino}ethanol](/img/structure/B10908763.png)
![tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908766.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10908770.png)
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)
![2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10908775.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide](/img/structure/B10908787.png)
![2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide](/img/structure/B10908791.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10908803.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10908820.png)
![N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10908825.png)
